molecular formula C7H12ClNO2 B2595019 (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride CAS No. 2170489-24-2

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride

Cat. No.: B2595019
CAS No.: 2170489-24-2
M. Wt: 177.63
InChI Key: HODLKSZWQIRKJQ-FTEHNKOGSA-N
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Description

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride is a synthetically valuable building block in medicinal chemistry, prized for its rigid, bicyclic scaffold. This specific stereoisomer provides a three-dimensional framework that is highly sought after for constructing novel bioactive molecules. Its primary research value lies in the exploration and development of new therapeutic agents, particularly for central nervous system (CNS) disorders. The 3-azabicyclo[3.1.0]hexane core is recognized as a privileged structure in drug discovery. Researchers utilize this compound as a key synthetic intermediate to create molecules that modulate specific neurological targets. Scientific literature indicates that derivatives of the 3-azabicyclo[3.1.0]hexane scaffold are investigated as modulators of dopamine receptors, such as the D3 receptor, a target of significant interest for treating neuropsychiatric conditions and substance abuse disorders . Furthermore, closely related aryl-substituted 3-azabicyclo[3.1.0]hexanes have been designed and studied for their potential in managing neuropsychiatric disorders . The scaffold's versatility also extends to other areas, including its use in developing calcium channel inhibitors and GlyT1 transporters inhibitors for preclinical models of schizophrenia , highlighting its broad utility in probing complex biological pathways and advancing pharmaceutical science.

Properties

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-8-2-4-5(3-8)6(4)7(9)10;/h4-6H,2-3H2,1H3,(H,9,10);1H/t4-,5+,6?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODLKSZWQIRKJQ-FTEHNKOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of a cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated nitrogen derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in the study of receptor-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atom within the bicyclic structure can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Key Features Biological Relevance Reference
(1S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride - 3-Methyl group
- 6-Carboxylic acid (HCl salt)
Rigid bicyclic core; high polarity due to carboxylic acid Pharmaceutical intermediate; stereospecific activity
(1R,5S,6R)-3-(5-((5-Hydroxyadamantan-2-yl)carbamoyl)-6-(isopentyloxy)pyridin-2-yl)-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid - Pyridine-linked adamantyl and isopentyloxy groups Bulky hydrophobic substituents Potent allosteric inhibitor of mutant isocitrate dehydrogenase
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride - 6,6-Dimethyl groups
- Methyl ester (HCl salt)
Enhanced lipophilicity; ester prodrug potential Intermediate for antiviral/antibacterial agents
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride - Ethyl ester group Higher lipophilicity vs. methyl ester Adjustable pharmacokinetics for CNS-targeting drugs
(1S,2S,5R)-6,6-Dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - 6,6-Dichloro substituents Electron-withdrawing Cl atoms alter reactivity Potential for halogen bonding in enzyme inhibition
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid amide derivatives - Amide group replacing carboxylic acid Improved membrane permeability Somatostatin receptor subtype 4 (SSTR4) agonists

Stereochemical and Salt Form Comparisons

  • Stereoisomers : The (1S,5R) configuration of the target compound contrasts with enantiomers like (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride , which may exhibit divergent receptor binding or metabolic stability .
  • Salt Forms : Hydrochloride salts (e.g., the target compound) enhance solubility and crystallinity compared to free bases or other salts (e.g., methanesulfonate in ) .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility vs. neutral analogs (e.g., free carboxylic acid forms) .
  • Stability : Dichloro derivatives () may exhibit increased chemical stability due to electron-withdrawing effects .

Biological Activity

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid; hydrochloride is a bicyclic compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • IUPAC Name : (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid; hydrochloride
  • CAS Number : 1212105-25-3
  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol

The biological activity of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds, facilitating interactions that modulate receptor activity and influence cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Receptor Binding : The compound has been studied for its potential as a ligand in receptor binding assays, particularly with opioid receptors, which are crucial in pain management and neurological disorders.
  • Antinociceptive Effects : Preliminary studies suggest that (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane derivatives may exhibit antinociceptive properties, making them candidates for pain relief therapies.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from damage, indicating potential applications in treating neurodegenerative diseases.

Comparative Studies

A comparison of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane derivatives with other related compounds highlights its unique properties:

Compound NameStructureBiological ActivityReference
(1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexaneStructureModerate receptor binding
Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexaneStructureLow antinociceptive effect
(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexaneStructureHigh receptor affinity and neuroprotection

Case Studies

Several case studies have explored the biological activity of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane:

Case Study 1: Opioid Receptor Interaction

In a study examining the binding affinity of various azabicyclic compounds to opioid receptors, (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane demonstrated significant binding affinity compared to traditional opioids, suggesting a novel mechanism for pain management without the typical side effects associated with opioid use .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration showed that administration of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane resulted in reduced neuronal cell death and improved behavioral outcomes in tests for cognitive function . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride?

  • Methodological Answer : Synthesis often involves Pd-catalyzed cross-coupling reactions (e.g., nucleophilic aromatic substitution) and thermal cyclization starting from L-glutamic acid derivatives. Protecting groups like tert-butoxycarbonyl (Boc) are critical for regioselectivity. For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate intermediates are synthesized via Simmons-Smith cyclopropanation followed by deprotection . Hydrochloride salt formation is typically achieved by treating the free base with HCl in polar solvents like ethanol.

Q. Which spectroscopic techniques are optimal for characterizing the bicyclic structure of this compound?

  • Methodological Answer : X-ray crystallography (XRD) is definitive for resolving stereochemistry, as demonstrated for exo-3-(3,4,5-trifluorophenyl)bicyclo[3.1.0]hexane derivatives, where hydrogen coordinates and isotropic displacement parameters were analyzed . High-resolution NMR (¹H/¹³C) and IR spectroscopy are complementary for confirming functional groups (e.g., carboxylic acid protons at δ 12-14 ppm) and hydrogen bonding patterns.

Q. How does the hydrochloride salt influence solubility and reactivity compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, facilitating biological assays. Reactivity in nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation) is modulated by protonation of the azabicyclo nitrogen, which can reduce undesired side reactions . Solubility profiles in DMF, ethanol, or dichloromethane should be empirically validated for specific reaction conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of bicyclic azabicyclohexane derivatives?

  • Methodological Answer : Discrepancies in stereochemistry often arise from competing ring-opening pathways during cyclopropanation. Chiral HPLC or capillary electrophoresis can separate diastereomers, while computational modeling (DFT) predicts energy barriers for ring-opening/closure steps. Crystallographic data from analogs (e.g., 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane) guide conformational analysis .

Q. What strategies optimize the bioactivity profile of 3-azabicyclohexane derivatives in CNS-targeted therapies?

  • Methodological Answer : Structure-activity relationship (SAR) studies using pharmacophore models highlight the importance of substituents on the bicyclic core. For triple reuptake inhibitors, alkoxyalkyl or aryl groups at position 6 improve blood-brain barrier penetration (B/B > 4 in rats). Microdialysis and in vivo efficacy models (e.g., forced swim test) validate target engagement .

Q. How do researchers validate target engagement and functional selectivity in vivo for azabicyclohexane-based inhibitors?

  • Methodological Answer : Orthosteric vs. allosteric binding is assessed via radioligand displacement assays (e.g., [³H]LY341495 for mGlu2/3 receptors). In vivo, brain/plasma ratios (>4:1) and receptor occupancy (PET imaging) confirm CNS penetration. Functional selectivity is demonstrated using cell-based assays with chimeric receptors (e.g., mGlu2 vs. mGlu3) .

Q. What catalytic systems are effective for asymmetric synthesis of enantiopure azabicyclohexane derivatives?

  • Methodological Answer : Pd-catalyzed asymmetric allylic alkylation (AAA) with chiral ligands (e.g., BINAP) achieves >90% ee for intermediates like tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. Enzymatic resolution using lipases (e.g., CAL-B) is an alternative for hydrolyzing racemic esters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar azabicyclohexanes?

  • Methodological Answer : Variations in activity often stem from differences in stereochemistry or salt forms (e.g., hydrochloride vs. methanesulfonate). Cross-validate assays using standardized protocols (e.g., CEREP panels for off-target profiling). For example, (1R,5S,6R)-3-azabicyclo derivatives show distinct DAT/SERT/NET inhibition ratios compared to (1S,5R) enantiomers .

Q. Why do solubility predictions for azabicyclohexane derivatives sometimes conflict with experimental data?

  • Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate the impact of crystal packing or hydrochloride salt formation. Experimental determination via shake-flask method (pH 1–7.4) with UV/vis or LC-MS quantification is recommended. For example, rel-(1R,5S,6r)-3-azabicyclo derivatives show pH-dependent solubility shifts due to protonation of the tertiary amine .

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